2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione
Overview
Description
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromomethyl group attached to a pyridine ring, which is further connected to an isoindole-1,3-dione moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(pyridin-2-yl)-isoindole-1,3-dione with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or ethyl acetate, and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the pyridine and isoindole moieties allows for cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound with additional functional groups.
Scientific Research Applications
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine moiety and have been studied for their biological activities, including anti-fibrotic and antimicrobial properties.
N-(Pyridin-2-yl)amides: These compounds also contain the pyridine ring and have been explored for their medicinal applications.
Uniqueness
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione is unique due to the presence of the bromomethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of diverse derivatives and the exploration of new applications in various fields of research.
Properties
IUPAC Name |
2-[6-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-4-3-7-12(16-9)17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHXBFNPRUFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459611 | |
Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83592-42-1 | |
Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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